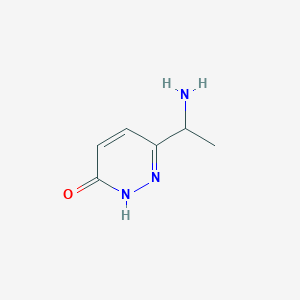

6-(1-Aminoethyl)pyridazin-3(2H)-one

Description

Significance of Pyridazinone Heterocycles in Drug Discovery and Development

Pyridazinone derivatives have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities. These compounds have been successfully developed into drugs with applications in various therapeutic areas, including cardiovascular diseases, inflammation, and oncology. The inherent ability of the pyridazinone ring to interact with various biological targets underscores its importance in the development of novel pharmaceuticals. bldpharm.combldpharm.com The structural rigidity and potential for introducing diverse substituents allow for the fine-tuning of pharmacological properties.

Historical Context of Pyridazinone Derivatives in Pharmaceutical Research

The exploration of pyridazinone derivatives in pharmaceutical research has a rich history. Early investigations in the mid-20th century laid the groundwork for understanding the structure-activity relationships of this class of compounds. Over the decades, research has evolved from the synthesis of simple pyridazinone structures to the development of complex molecules with highly specific biological targets. This has led to the introduction of several pyridazinone-based drugs into the market, validating the therapeutic potential of this scaffold.

Rationale for Investigating 6-(1-Aminoethyl)pyridazin-3(2H)-one as a Research Target

While extensive research has been conducted on the broader class of pyridazinones, the specific compound This compound has emerged as a molecule of interest for further investigation. The rationale for its study lies in the potential synergistic effects of the pyridazinone core and the 1-aminoethyl substituent. The aminoethyl group can introduce new hydrogen bonding interactions and alter the compound's polarity and basicity, which could lead to novel biological activities or improved pharmacokinetic profiles compared to previously studied derivatives. The exploration of such novel substitutions is a key strategy in the quest for new and more effective therapeutic agents.

Despite its potential, publicly available scientific literature detailing the synthesis, biological activity, or specific research targeting this compound is currently limited. Its existence is confirmed by its CAS number, 84554-12-1. bldpharm.com

Overview of Current Research Landscape Pertaining to Pyridazinone Structures

Current research on pyridazinone structures is vibrant and multifaceted. ajrconline.org Investigators are exploring new synthetic methodologies to create diverse libraries of pyridazinone derivatives. nih.govresearchgate.net These efforts are coupled with advanced screening techniques to identify compounds with potent and selective activity against a wide range of biological targets. Key areas of active research include the development of pyridazinone-based inhibitors of enzymes such as phosphodiesterases and kinases, as well as their application as anticancer and anti-inflammatory agents. nih.gov

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on a novel compound like this compound would typically encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to produce the compound in sufficient quantities for further study. Subsequent research would focus on the comprehensive evaluation of its biological activity across a panel of relevant assays to identify potential therapeutic applications. This would involve determining its potency, selectivity, and mechanism of action. Furthermore, structure-activity relationship (SAR) studies would be crucial to understand how modifications to the 1-aminoethyl side chain and the pyridazinone core affect its biological profile, guiding the design of more potent and specific analogs.

Due to the limited specific research on this compound, a comparative analysis with structurally similar compounds is informative. One such compound is 6-Aminopyridazin-3(2H)-one .

| Property | This compound | 6-Aminopyridazin-3(2H)-one |

|---|---|---|

| Molecular Formula | C6H9N3O | C4H5N3O |

| Molecular Weight | 139.16 g/mol | 111.10 g/mol |

| CAS Number | 84554-12-1 | 57041-95-9 |

| Known Research | Limited publicly available research. | Referenced in chemical databases and some patent literature. |

Detailed Research Findings

As dedicated research on This compound is not widely published, this section will discuss the general research findings for the broader class of 6-substituted pyridazinone derivatives to provide context for the potential areas of investigation for this specific compound.

Research has consistently shown that the nature of the substituent at the 6-position of the pyridazinone ring plays a critical role in determining the compound's biological activity.

Synthetic Approaches

The synthesis of 6-substituted pyridazinones typically involves the cyclocondensation of a γ-ketoacid with hydrazine (B178648) hydrate. For this compound, a potential synthetic route could start from a precursor containing a protected aminoethyl group.

A general synthetic scheme for 6-substituted pyridazinones is presented below:

| Step | Description | General Reactants |

|---|---|---|

| 1 | Formation of a γ-ketoacid or its ester. | A suitable starting material and a dicarboxylic acid derivative. |

| 2 | Cyclocondensation with hydrazine. | The γ-ketoacid/ester and hydrazine hydrate. |

| 3 | Introduction or modification of the substituent at the 6-position. | Further chemical transformations on a precursor molecule. |

Biological Activities of 6-Substituted Pyridazinones

The substituent at the 6-position has been shown to be a key determinant of the pharmacological profile of pyridazinone derivatives.

| Substituent at C6 | Observed Biological Activity | Example Reference Compound |

|---|---|---|

| Aryl groups | Cardiotonic, anti-inflammatory, anticancer | Pimobendan |

| Heterocyclic groups | Antimicrobial, antiviral | Various experimental compounds |

| Small alkyl chains | Potential for CNS activity, modulation of enzyme function | Hypothetical based on general principles |

The presence of an aminoethyl group in This compound suggests potential for interactions with targets that have anionic or hydrogen bond acceptor sites, such as certain enzymes or receptors. This structural feature is common in many biologically active molecules and warrants further investigation in the context of the pyridazinone scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4(7)5-2-3-6(10)9-8-5/h2-4H,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAWCPYICYNCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566276 | |

| Record name | 6-(1-Aminoethyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84554-12-1 | |

| Record name | 6-(1-Aminoethyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84554-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Aminoethyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 6-(1-Aminoethyl)pyridazin-3(2H)-one

A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic route originating from simpler, commercially available starting materials. The primary disconnection would be the formation of the amine functionality, leading back to a ketone precursor. The pyridazinone ring itself can be formed through the well-established reaction of a γ-ketoacid with hydrazine (B178648).

This analysis leads to the identification of key precursors:

Key Precursor 1: 6-Acetylpyridazin-3(2H)-one. This intermediate is crucial as the direct precursor to the target amine via reductive amination or related transformations.

Key Precursor 2: A suitable γ-ketoacid. The structure of this acid would be 4-oxohexanoic acid or a derivative thereof, which upon condensation with hydrazine would form the pyridazinone ring with the acetyl group at the 6-position.

The general strategy, therefore, involves the initial construction of the pyridazinone core followed by the functionalization of the side chain to introduce the amine group.

Development and Optimization of Synthetic Routes

The synthesis of this compound can be approached through a multi-step process that requires careful optimization at each stage to ensure high yields and purity.

Key Intermediate Synthesis and Precursor Derivatization

The synthesis of the pyridazinone ring is a fundamental step. A common and effective method involves the cyclization of a γ-ketoacid with hydrazine hydrate. researchgate.net For instance, the synthesis of 6-substituted-3(2H)-pyridazinones often starts from the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine. researchgate.netnih.gov

A plausible route to the key intermediate, 6-acetylpyridazin-3(2H)-one, would involve the reaction of a suitable precursor like 5-oxohex-2-enoic acid with hydrazine. Alternatively, Friedel-Crafts acylation of a simpler pyridazinone precursor could be explored, though this may present challenges with regioselectivity.

Once 6-acetylpyridazin-3(2H)-one is obtained, the introduction of the amino group can be achieved through several methods:

Reductive Amination: This is a direct and widely used method for converting ketones to amines. The reaction involves treating the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. jocpr.comwikipedia.org

Formation and Reduction of an Oxime: The ketone can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example with sodium borohydride (B1222165) or through catalytic hydrogenation, yields the primary amine.

Reaction Condition Optimization for Enhanced Yields and Purity

The efficiency of the synthetic route is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For the reductive amination step, various reducing agents can be employed. Sodium borohydride and sodium cyanoborohydride are common choices. wikipedia.org Catalytic hydrogenation over palladium or nickel catalysts is another effective method. wikipedia.org The choice of solvent can also significantly impact the reaction outcome, with alcohols like ethanol (B145695) or methanol (B129727) being frequently used.

The table below summarizes typical conditions for the synthesis of related pyridazinone derivatives, which can serve as a starting point for optimizing the synthesis of the target compound.

| Reaction Step | Precursors | Reagents and Conditions | Typical Yield | Reference |

| Pyridazinone Formation | 4-methoxy acetophenone, glyoxylic acid | Hydrazine hydrate, acetic acid, microwave, 6 hours | Not specified | researchgate.net |

| Reductive Amination (general) | Ketone, Amine | H₂, Catalyst (e.g., Pd/C) or Hydride (e.g., NaBH₃CN) | Varies | wikipedia.org |

| Oxime Formation | Ketone | Hydroxylamine hydrochloride, base (e.g., sodium acetate) | High | General Knowledge |

| Oxime Reduction | Oxime | NaBH₄, NiCl₂·6H₂O, Methanol, 0 °C to rt | Good to Excellent | General Knowledge |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be incorporated.

Reductive amination is considered a green reaction as it can often be performed in a one-pot manner, reducing the need for intermediate purification steps and minimizing waste. wikipedia.org The use of catalytic hydrogenation with molecular hydrogen as the reductant is also a green approach, as the only byproduct is water. jocpr.comacs.org The development of biocatalytic methods, such as the use of transaminases, offers a highly selective and environmentally benign alternative for amine synthesis. nih.gov

Stereoselective Synthesis Approaches for Chiral Centers

The "1-aminoethyl" substituent in the target molecule contains a chiral center, meaning the compound can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications. Asymmetric synthesis of chiral amines from prochiral ketones is a well-developed field. nih.govacs.orgacs.org

Several strategies can be envisioned for the stereoselective synthesis of this compound:

Asymmetric Reductive Amination: This can be achieved using a chiral catalyst. Transition metal catalysts, such as those based on ruthenium or iridium complexed with chiral ligands (e.g., BINAP), have shown high efficiency in the asymmetric reductive amination of ketones. acs.orgresearchgate.netnih.gov

Biocatalytic Reductive Amination: Enzymes, particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines from ketones. nih.gov These enzymes can exhibit excellent enantioselectivity, often producing the desired amine with high enantiomeric excess. The use of whole-cell biocatalysts can further simplify the process and improve yields by overcoming product inhibition. nih.gov

The table below presents examples of catalysts and their performance in the asymmetric synthesis of chiral amines from related ketones, highlighting the potential for application to 6-acetylpyridazin-3(2H)-one.

| Catalyst/Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| (S)-ω-Transaminase | Acetophenone | (S)-α-Methylbenzylamine | >99% | nih.gov |

| Ru/C3-TunePhos | Alkyl Aryl Ketones | Chiral Primary Amines | up to 98% | acs.org |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted Pyridines | Chiral Primary Amines | 94.6% to >99.9% | researchgate.net |

Chemical Reactivity and Derivatization Studies of the Pyridazinone Core

The pyridazinone ring is a versatile scaffold that allows for various chemical modifications. The reactivity of the this compound core can be exploited to generate a library of derivatives with potentially diverse properties.

N-Alkylation/N-Arylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated or arylated. For example, reaction with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate can introduce an ester functionality. acs.org

Reactions at the Amino Group: The primary amine of the "1-aminoethyl" side chain is a nucleophilic center that can undergo a wide range of reactions, including acylation, sulfonylation, and alkylation, to produce a variety of amide, sulfonamide, and secondary/tertiary amine derivatives.

Modification of the Pyridazinone Ring: The pyridazinone ring itself can undergo various transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce substituents at different positions of the ring, provided a suitable halo-precursor is used. researchgate.netnih.gov The reactivity of substituents on the pyridine (B92270) ring is influenced by the electronic effects of the substituent itself. rsc.org

These derivatization strategies open up possibilities for creating a diverse set of molecules based on the this compound scaffold for further investigation.

Functionalization of the Pyridazinone Ring System

The pyridazinone ring system offers multiple sites for functionalization, allowing for the generation of a diverse library of analogs. The primary positions for modification are the N2 nitrogen of the pyridazinone ring and the C4 and C5 positions of the heterocyclic core.

N-Functionalization: The nitrogen atom at the 2-position of the pyridazinone ring is a common site for introducing various substituents. N-alkylation can be readily achieved by treating the pyridazinone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govgoogle.comgoogle.comorganic-chemistry.org This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reaction with ethyl bromoacetate would introduce an ester functionality, which can be further elaborated. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyridazinone ring, particularly at the C4 and C5 positions, represents a more advanced and atom-economical approach to introduce diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl substituents at halogenated positions of the pyridazinone ring. researchgate.netresearchgate.net For instance, if a chloro or bromo substituent is present at the C4 or C5 position, it can be coupled with a variety of boronic acids or esters. Furthermore, recent advancements have explored direct C-H arylation, avoiding the need for pre-functionalized halogenated pyridazinones.

The following table summarizes some examples of functionalization reactions on the pyridazinone ring system based on literature precedents.

| Position | Reaction Type | Reagents and Conditions | Resulting Functionality | Reference(s) |

| N2 | Alkylation | Alkyl halide, K₂CO₃, Acetone/DMF | N-Alkyl/Aryl | nih.govgoogle.comgoogle.com |

| C4/C5 | Halogenation | NBS or Br₂/AcOH | Bromo substituent | researchgate.net |

| C4/C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl substituent | researchgate.net |

| C4 | cine-Substitution | Grignard reagent, electrophile | Alkyl/Aryl at C4 | figshare.com |

Modifications at the Aminoethyl Side Chain for Analog Generation

The primary amino group of the 1-aminoethyl side chain serves as a versatile handle for a wide array of chemical modifications, enabling the synthesis of a large number of analogs with varied physicochemical properties. Standard methodologies for amine functionalization can be readily applied. nih.gov

N-Acylation and N-Sulfonylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast range of substituents.

N-Alkylation: Reductive amination of the primary amine with various aldehydes or ketones provides access to secondary and tertiary amines. harvard.eduyoutube.com This reaction involves the initial formation of an imine or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method is highly versatile and allows for the introduction of diverse alkyl and arylalkyl groups.

Formation of Ureas and Thioureas: Reaction of the amino group with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups can significantly alter the hydrogen bonding capabilities of the molecule.

The table below illustrates potential modifications of the aminoethyl side chain.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Acylation | Acetyl chloride, triethylamine, CH₂Cl₂ | N-acetyl |

| N-Sulfonylation | Benzenesulfonyl chloride, pyridine | N-benzenesulfonyl |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃, DCE | N-benzyl |

| Urea Formation | Phenyl isocyanate, THF | N'-phenylurea |

Scale-Up Considerations for Research Purposes

The transition from a laboratory-scale synthesis to a larger, multi-gram or kilogram scale for extensive research purposes necessitates a thorough evaluation and optimization of the synthetic route. pharmtech.compharmtech.commdpi.com Key considerations include the cost and availability of starting materials, the safety and environmental impact of reagents and solvents, the robustness and reproducibility of each step, and the ease of purification of intermediates and the final product. princeton-acs.org

For the proposed synthesis of this compound, the initial cyclization of 4-oxopentanoic acid with hydrazine is a relatively straightforward and scalable reaction. However, the subsequent functionalization of the 6-methyl group could present challenges. A multi-step sequence involving bromination and amination might suffer from poor selectivity and the generation of byproducts, complicating purification on a larger scale.

The alternative route via 6-acetylpyridazin-3(2H)-one and subsequent reductive amination appears more amenable to scale-up. The oxidation of the methyl group would need to be carefully controlled to avoid over-oxidation or side reactions. The reductive amination step is generally a robust and scalable transformation. The choice of reducing agent is critical; while sodium cyanoborohydride is effective on a small scale, its toxicity might be a concern for larger quantities. Catalytic hydrogenation would be a greener and often more cost-effective alternative, though it requires specialized equipment.

Purification methods also need to be considered for large-scale production. Chromatography, while convenient in the lab, is often impractical and expensive for large quantities. Crystallization or salt formation are preferred methods for purifying intermediates and the final compound on a larger scale. nih.gov The development of a crystalline salt of this compound could significantly facilitate its isolation and purification.

A summary of key scale-up considerations for the proposed synthesis is presented in the table below.

| Synthetic Step | Key Consideration | Potential Solution |

| Pyridazinone Formation | Availability of starting material | 4-oxopentanoic acid is commercially available. |

| Side Chain Introduction | Efficiency and selectivity of methyl functionalization | Oxidation to acetyl followed by reductive amination is likely more scalable than radical bromination. |

| Reductive Amination | Reagent toxicity and cost | Replace sodium cyanoborohydride with catalytic hydrogenation or other less toxic borohydride reagents. |

| Purification | Scalability of purification method | Develop crystallization procedures for intermediates and the final product. Explore salt formation for the final amine. |

| Overall Process | Process Mass Intensity (PMI) | Optimize solvent usage and minimize the number of unit operations to reduce waste and improve efficiency. princeton-acs.org |

Pre Clinical Biological Activity and Mechanistic Investigations

In Vitro Biological Screening Platforms

Enzyme Inhibition and Activation Assays (e.g., phosphodiesterase inhibition)

The pyridazin-3(2H)-one nucleus is a well-established pharmacophore for the inhibition of phosphodiesterase (PDE) enzymes, particularly the low Km, cAMP-selective, cGMP-inhibited phosphodiesterase, PDE-III. nih.govresearchgate.netmdpi.com These enzymes are responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP), which act as crucial intracellular second messengers. researchgate.net Inhibition of PDE-III, for example, leads to increased intracellular cAMP levels, which can mediate effects such as vasodilation and positive inotropy in cardiovascular tissues. nih.govnih.govmdpi.com

Beyond PDE, other pyridazinone derivatives have been evaluated as inhibitors of different enzymes. For example, certain pyridazinobenzylpiperidine derivatives have been synthesized and assessed for their ability to inhibit Monoamine Oxidases (MAO), enzymes critical in the metabolism of neurotransmitters. researchgate.net

| Compound Derivative | Target Enzyme | Assay/Source | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | Phosphodiesterase III (PDE-III) | Cat Heart | 0.07 µM | nih.gov |

| Pyridazino[4,5-b]indol-4-one derivative 79 | PI3Kα | Enzyme Assay | 0.091 µM | mdpi.com |

Receptor Binding and Ligand Affinity Profiling

Derivatives of the 3(2H)-pyridazinone scaffold have been profiled for their binding affinity to various receptors. In one study, a series of these compounds demonstrated high affinity for the α1-adrenoceptor, with Ki values in the subnanomolar range. researchgate.net Other research has explored the potential for pyridazinone-based molecules to act as agonists for Formyl Peptide Receptors (FPRs), which are involved in regulating inflammation and immunity. researchgate.net

More recently, computational and synthetic studies have identified the pyridazinone scaffold as a promising starting point for developing inhibitors of Fatty Acid Binding Protein 4 (FABP4). semanticscholar.org FABP4 is a target of interest for metabolic diseases and cancer, and ligand-growing experiments have suggested that 4-amino and 4-ureido pyridazin-3(2H)-one structures could serve as novel scaffolds for potent FABP4 inhibition. semanticscholar.org

Cell-Based Assays for Target Engagement and Pathway Modulation

The biological effects of pyridazinone derivatives are often rooted in their ability to modulate key cellular signaling pathways. For instance, tricyclic pyridazinones have been investigated as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.com STAT3 is a critical regulator of numerous biological processes, including cell proliferation, metastasis, and immune response, and is considered an attractive target for cancer therapy. mdpi.com The antihypertensive and vasorelaxant effects of some pyridazinone derivatives are mediated through the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. rsc.org

A significant body of research has focused on the antiproliferative and pro-apoptotic effects of pyridazinone derivatives in cancer cell lines. nih.govnih.govnih.gov The term "reducing proliferation of a cell" refers to inhibiting the survival, growth, or differentiation of a cell, which can include inducing cell death. google.com

Numerous novel pyridazinone derivatives have been synthesized and shown to possess antiproliferative activity against various human cancer cells. nih.govnih.gov For example, a series of derivatives featuring a piperazinyl linker showed good antiproliferative effects against gastric adenocarcinoma cells (AGS). nih.gov In some studies, the mechanism of action has been linked to the induction of apoptosis. For example, certain quinoline-triazole hybrids, which can be considered related heterocyclic systems, were found to function as activators of caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

The antiproliferative activities of pyridazinone derivatives have been evaluated in a variety of specific cancer cell models. These studies provide crucial data on the potential spectrum of activity for this class of compounds.

For instance, novel 3(2H)-pyridazinone derivatives have demonstrated promising antiproliferative effects against human colon carcinoma HCT116 cells, with IC50 values comparable to the reference drug daunorubicin. nih.govresearchgate.net Another study reported that derivatives with a piperazinyl linker connecting the pyridazinone core to a phenyl group exhibited limited cytotoxicity against normal human gingival fibroblasts while showing significant antiproliferative action against AGS gastric cancer cells. nih.gov Other cell lines used to test the cytotoxicity of related compounds include the K562 myelogenous leukemia line, A549 lung carcinoma cells, and MCF-7 breast adenocarcinoma cells. nih.gov

| Compound Class/Derivative | Cell Line | Cancer Type | Reported Effect | Reference |

|---|---|---|---|---|

| 3(2H)-pyridazinone derivatives with piperazinyl linker | AGS | Gastric Adenocarcinoma | Good anti-proliferative effects | nih.gov |

| Novel 3(2H)-pyridazinone derivatives | HCT116 | Colon Carcinoma | Promising anti-proliferative effect | nih.govresearchgate.net |

| (1,3')-bis-tetrahydroisoquinolines (related heterocyclic systems) | K562 | Myelogenous Leukemia | Cytotoxic activity | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines (related heterocyclic systems) | A549 | Lung Carcinoma | Cytotoxic activity | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines (related heterocyclic systems) | MCF-7 | Breast Adenocarcinoma | Cytotoxic activity | nih.gov |

In Vivo Pharmacological Evaluation in Animal Models

While direct in vivo studies on 6-(1-Aminoethyl)pyridazin-3(2H)-one are not documented, research on other pyridazinone derivatives provides a template for how such evaluations are typically conducted.

Assessment of Target-Specific Phenotypic Effects

For many pyridazinone compounds, in vivo studies are designed to observe effects related to their presumed molecular target. For instance, derivatives developed as cardiotonic agents are often tested in animal models of heart failure to assess improvements in cardiac function. sarpublication.com Similarly, those designed as anti-inflammatory agents are evaluated in models like carrageenan-induced paw edema in rats, where a reduction in swelling indicates efficacy. researchgate.net For anticancer pyridazinones, xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used to evaluate the compound's ability to inhibit tumor growth. nih.gov

Exploration of Physiological Activities in Relevant Animal Systems

The broad physiological activities of pyridazinone derivatives have been extensively explored in various animal systems:

Cardiovascular System: Many 6-substituted pyridazinone derivatives have been shown to possess potent antihypertensive, vasodilatory, and inotropic (affecting heart muscle contraction) effects in animal models. nih.govresearchgate.netsarpublication.com

Inflammatory Response: A significant number of pyridazinone compounds have demonstrated analgesic and anti-inflammatory properties in rodent models, often comparable to standard drugs like aspirin (B1665792) or indomethacin, but sometimes with a reduced risk of gastric side effects. researchgate.net

Nervous System: Certain pyridazinone structures have been investigated for anticonvulsant and antidepressant activities. researchgate.net

Comparative Studies with Reference Compounds in Animal Models

In preclinical animal studies, new pyridazinone derivatives are almost always compared to well-established reference compounds. This allows researchers to gauge the relative potency and efficacy of the new molecule.

Table 1: Examples of Reference Compounds Used in Animal Studies of Pyridazinone Derivatives

| Pharmacological Class | Reference Compound(s) | Animal Model Example |

| Anti-inflammatory | Indomethacin, Aspirin | Rat Paw Edema researchgate.net |

| Antihypertensive | Captopril, Enalapril | Spontaneously Hypertensive Rats |

| Anticancer | Doxorubicin, Daunorubicin | HCT116 Colon Cancer Xenograft nih.gov |

| Cardiotonic (Inotropic) | Milrinone, Pimobendan | Canine Model of Heart Failure sarpublication.com |

These comparative studies are crucial for determining if a new compound offers any advantage over existing therapies, such as increased potency, a better safety profile, or a novel mechanism of action.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound works at a molecular level is a critical part of preclinical research. This involves identifying its direct biological target and characterizing the interaction in detail.

Identification and Validation of Molecular Targets

For the pyridazinone class of compounds, several molecular targets have been identified, which are often enzymes or receptors. nih.gov

Phosphodiesterases (PDEs): A primary target for many cardiovascularly active pyridazinones is the phosphodiesterase 3 (PDE3) enzyme. nih.govsarpublication.com Inhibition of PDE3 in cardiac and vascular smooth muscle leads to increased levels of cyclic AMP (cAMP), resulting in positive inotropic and vasodilatory effects. researchgate.net

Tyrosine Kinases: Some pyridazinone derivatives have been developed as inhibitors of various tyrosine kinases, which are crucial signaling proteins often implicated in cancer growth. nih.gov

Formyl Peptide Receptors (FPRs): A series of 4,6-disubstituted pyridazin-3(2H)-one analogs were identified as agonists for formyl peptide receptors (FPR1 and FPR2), which are involved in regulating inflammation and immune responses. nih.gov

Cyclooxygenase (COX) Enzymes: Certain pyridazinones act as selective inhibitors of COX-2, an enzyme involved in inflammation and pain, which makes them attractive as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. sarpublication.com

Validation of these targets typically involves biochemical assays with the purified protein and cellular assays to confirm the compound's effect in a biological system.

Detailed Analysis of Ligand-Protein Interactions

Once a molecular target is identified, computational and experimental methods are used to understand the precise nature of the interaction between the pyridazinone compound (the ligand) and the target protein.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.govbeilstein-journals.orgmdpi.com Studies on pyridazinone derivatives have used molecular docking to visualize how these compounds fit into the binding sites of targets like FPR1 and FPR2. nih.gov These models suggest that the pyridazinone scaffold serves as a key structural element for anchoring the molecule within the receptor's binding pocket. nih.gov

Crystallography: X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target, offering definitive proof of the binding mode and revealing key interactions.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which chemical groups on the pyridazinone scaffold are essential for binding and activity. For example, SAR studies on cardiotonic pyridazinones revealed the importance of the substituent at the 6-position of the phenyl ring for activity. researchgate.net

These analyses often reveal specific hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the ligand-protein complex, guiding the design of more potent and selective next-generation compounds. nih.govbeilstein-journals.orgmdpi.com

Characterization of Downstream Signaling Cascades and Pathway Effects

Detailed investigations into the specific downstream signaling cascades and pathway effects of This compound are not extensively documented in publicly available scientific literature. However, studies on other closely related pyridazinone derivatives provide valuable insights into the potential mechanisms of action for this class of compounds. Research has primarily focused on their impact on cancer-related signaling pathways, such as those involved in apoptosis and cell proliferation.

One area of significant findings is the ability of certain pyridazinone-based diarylurea derivatives to modulate genes involved in apoptosis. For instance, gene expression analysis of cells treated with a novel pyridazinone derivative, compound 10l , revealed an upregulation of pro-apoptotic genes like p53 and Bax. Concurrently, a downregulation of the anti-apoptotic gene Bcl-2 was observed. The p53 protein is a well-known tumor suppressor that can trigger apoptosis in response to cellular stress, while Bax is a key pro-apoptotic member of the Bcl-2 family. The observed modulation of these genes suggests that some pyridazinone derivatives may exert their anticancer effects by promoting programmed cell death in malignant cells.

Furthermore, the broader class of pyridazinone derivatives has been identified as potential inhibitors of key signaling kinases. Some have been shown to target the vascular endothelial growth factor receptor-2 (VEGFR-2), an important mediator of angiogenesis. Other research has led to the identification of pyridazinone derivatives as potent and selective inhibitors of the c-Met tyrosine kinase. Overactivation of the c-Met pathway is known to drive tumorigenesis and metastasis. The inhibition of such kinases by pyridazinone compounds points to a mechanism that disrupts critical signaling pathways necessary for tumor growth and survival.

While these findings are promising, it is crucial to reiterate that they pertain to the broader family of pyridazinone derivatives. The specific downstream signaling effects of This compound remain to be elucidated through dedicated preclinical research.

| Compound Class/Derivative | Pathway/Target | Observed Effect | Reference |

| Pyridazinone-based diarylurea derivative (10l) | Apoptosis Signaling | Upregulation of p53 and Bax; Downregulation of Bcl-2 | |

| Pyridazinone-based congeners | VEGFR-2 | Inhibitory activity | |

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family | c-Met tyrosine kinase | Potent and selective inhibition |

Structure Activity Relationship Sar Studies and Rational Ligand Design

Systematic Exploration of Structural Modifications

The exploration of how different chemical groups and their placement on the pyridazinone core affect biological potency is a cornerstone of SAR studies. These investigations systematically alter the molecule to map out the chemical features essential for its desired activity.

Research into pyridazinone derivatives has established clear relationships between the nature and position of substituents and the compound's biological effects. Modifications at various positions on the heterocyclic ring and its side chains have been shown to modulate activities such as anti-inflammatory, analgesic, and cardiovascular effects. researchgate.net

For instance, in studies on phosphodiesterase 4 (PDE4) inhibitors, the substituent on the nitrogen atom of the pyridazinone ring (position 2) is critical. An unsubstituted N-H group was found to be optimal for PDE4B affinity, with N-methyl derivatives showing a significant decrease in potency. nih.gov Conversely, introducing a planar substituent at this same position appears to be favorable for anti-inflammatory activity. ijpsr.comnih.gov The planarity of the pyridazinone ring itself, compared to its 4,5-dihydro counterpart, generally leads to greater PDE4B inhibition, likely due to better interactions within the active site pocket. nih.gov

Substitutions at the 6-position of the pyridazinone ring are also pivotal. The introduction of various aryl groups at this position has been extensively studied. For example, 6-phenylpyridazin-3(2H)-one derivatives have been investigated as vasorelaxants, with modifications to the phenyl ring and the side chain at position 2 influencing their potency. nih.gov In other contexts, such as anti-inflammatory and analgesic agents, the presence of an acetamide (B32628) side chain linked to the nitrogen at position 2, in combination with substitutions at position 6, has been shown to enhance the desired pharmacological action while reducing ulcerogenic effects. researchgate.net

The following table summarizes key SAR findings for pyridazinone derivatives based on substituent modifications.

| Position of Substitution | Substituent Type/Modification | Impact on Biological Potency | Target/Activity | Reference |

| Position 2 (N) | Unsubstituted (N-H) | Optimal for affinity | PDE4B Inhibition | nih.gov |

| Position 2 (N) | Methyl group | Up to 2.5-fold less potent than N-H | PDE4B Inhibition | nih.gov |

| Position 2 (N) | Benzyl group | Slightly decreased inhibitory effect | PDE4B Inhibition | nih.gov |

| Position 2 (N) | Planar substituent | Favorable for activity | Anti-inflammatory | ijpsr.com |

| Position 2 (N) | Acetamide side chain | Increased activity, low ulcerogenic effects | Analgesic & Anti-inflammatory | researchgate.net |

| Position 4 | Indole moiety | Greater inhibition than 4,5-dihydropyridazinones | PDE4B Inhibition | nih.gov |

| Position 6 | Phenyl group | Core for vasorelaxant activity | Vasorelaxant | nih.gov |

| General | Planar pyridazinone ring vs. dihydro structure | More planar structure allows better interaction | PDE4B Inhibition | nih.gov |

The stereochemical configuration of a chiral molecule can have a profound impact on its biological activity. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a ligand. Such differences can affect target binding, metabolism, and cellular transport. mdpi.com

The compound 6-(1-Aminoethyl)pyridazin-3(2H)-one possesses a chiral center at the first carbon of the aminoethyl side chain. While specific studies detailing the differential activity of the (R) and (S) enantiomers of this particular compound are not prevalent in the reviewed literature, the principles of stereochemistry in drug action are well-established. It is highly probable that one enantiomer would exhibit greater potency or a different activity profile compared to the other. For many chiral compounds, differences in activity arise from the specific three-dimensional arrangement of atoms, which dictates how effectively the molecule can fit into its biological target's binding site. mdpi.com Future research into the stereoselective synthesis and biological evaluation of the enantiomers of this compound is essential to fully understand its therapeutic potential and to develop more selective and effective agents.

Computational Approaches to SAR Analysis

Computational methods are powerful tools in modern drug discovery that complement experimental work. They allow for the analysis of SAR in a quantitative manner, helping to rationalize the relationship between a molecule's structure and its biological activity and to predict the potency of novel compounds. fiveable.me

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target.

For pyridazinone derivatives, pharmacophore models have been successfully generated to understand their interaction with various targets. For instance, a pharmacophore model developed for α1-adrenoceptor antagonists from the pyridazinone class identified a positive ionizable feature, three hydrophobic regions, and a hydrogen bond acceptor group as key elements for binding. nih.gov Another study on pyridazinone-based acetylcholinesterase (AChE) inhibitors generated a five-point pharmacophore model (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic, and two aromatic ring features. bibliomed.org These models serve as valuable templates for designing new molecules with improved affinity and selectivity. nih.govbibliomed.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.com These models use calculated molecular descriptors (representing properties like steric bulk, electronics, and hydrophobicity) to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

Several QSAR studies have been conducted on pyridazinone derivatives, providing insights into the key molecular properties driving their activity.

3D-QSAR on PDE3A Inhibitors: A study on bicyclic heteroaromatic pyridazinones as phosphodiesterase 3A (PDE3A) inhibitors found that steric and hydrophobic fields were the primary descriptors of inhibitory activity, with hydrogen bond donor and acceptor fields having minor contributions. nih.gov

3D-QSAR on Fungicides: A comparative molecular field analysis (CoMFA) on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles revealed a good correlation between fungicidal activity and the steric and electrostatic properties of the compounds. nih.gov

QSAR on AChE Inhibitors: For pyridazinone derivatives acting as AChE inhibitors, a QSAR equation was developed that linked physicochemical parameters to the inhibitory concentration (IC50). The model indicated that increases in properties like length, polar surface area (PSA), and solvent-accessible surface area (SASA) correlated with decreased IC50 values (i.e., increased potency). bibliomed.org

3D-QSAR on FGFR1 Inhibitors: CoMFA and CoMSIA models for pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast growth factor receptor 1 (FGFR1) demonstrated high predictive reliability, confirming the utility of these models in designing potent anticancer agents. tandfonline.com

The table below summarizes findings from various QSAR studies on pyridazinone derivatives.

| QSAR Model | Target/Activity | Key Findings/Important Descriptors | Reference |

| Field-based 3D-QSAR | PDE3A Inhibition | Steric and hydrophobic fields are major contributors to activity. | nih.gov |

| CoMFA (3D-QSAR) | Fungicidal Activity | Steric and electrostatic properties correlate well with activity. | nih.gov |

| 2D-QSAR | Acetylcholinesterase Inhibition | Parameters like molecular length, PSA, and SASA are important for potency. | bibliomed.org |

| CoMFA/CoMSIA (3D-QSAR) | FGFR1 Inhibition | Models reliably predict bioactivities, guiding the design of covalent inhibitors. | tandfonline.com |

Principles for Rational Ligand Design Based on SAR Findings

The culmination of systematic SAR exploration and computational analysis provides a set of guiding principles for the rational design of new ligands based on the this compound scaffold. The goal is to optimize the molecular structure to enhance desired biological activities while minimizing off-target effects.

Key principles derived from the discussed studies include:

Core Structure Planarity: Maintaining the planarity of the pyridazinone ring is often beneficial for enhancing interactions within hydrophobic binding pockets, as seen in PDE4 inhibition. nih.gov

Strategic N2-Substitution: The substituent at the N2 position is a critical modulator of activity. While an unsubstituted N-H may be optimal for certain targets like PDE4B, larger planar groups or specific side chains like acetamide can be introduced to target other activities, such as anti-inflammatory effects. ijpsr.comresearchgate.netnih.gov

Exploitation of Hydrophobic and H-Bonding Interactions: Pharmacophore models consistently highlight the importance of hydrophobic regions and hydrogen bond acceptors/donors. nih.govbibliomed.org Ligand design should aim to position these features optimally to match the target's binding site. For example, incorporating aryl groups at position 6 and specific functionalities on side chains can fulfill these requirements.

Stereochemical Considerations: Although specific data is lacking for the title compound, the chiral center in the 6-(1-aminoethyl) group is a crucial point for optimization. Synthesis and testing of individual enantiomers are necessary to determine the optimal stereochemistry for a given biological target, which could lead to a significant improvement in potency and selectivity. mdpi.com

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the pyridazinone scaffold to develop novel and improved therapeutic agents.

Optimization Strategies for Enhanced Potency and Selectivity

The potency and selectivity of pyridazinone-based compounds are often finely tuned by strategic modifications at various positions of the heterocyclic ring. For the this compound core, optimization efforts would logically focus on the aminoethyl substituent at the C6-position and the nitrogen atom at the N2-position of the pyridazinone ring.

Modifications at the C6-Position:

The nature of the substituent at the C6-position of the pyridazinone ring is a critical determinant of biological activity. In many series of pyridazinone derivatives, this position is occupied by aryl or heteroaryl rings, and modifications to these groups have profound effects on potency and selectivity. By analogy, the 1-aminoethyl group of the title compound presents several opportunities for optimization:

Alteration of the Alkyl Chain: The length and branching of the alkyl chain can influence the compound's interaction with its biological target. Shortening or lengthening the ethyl chain to a methyl or propyl group, respectively, could alter the positioning of the terminal amino group within a binding pocket. Introducing branching, for instance, by replacing the ethyl with an isopropyl or tert-butyl group, could introduce steric constraints that may enhance selectivity for a specific target.

Modification of the Amino Group: The basicity and hydrogen bonding capacity of the terminal amino group are likely key to its biological function. Conversion of the primary amine to a secondary or tertiary amine by N-alkylation or N-arylation could modulate its physicochemical properties and introduce new interactions with the target. Furthermore, acylation of the amino group to form amides or sulfonamides can introduce additional hydrogen bond donors and acceptors, potentially leading to increased potency.

Bioisosteric Replacement: The aminoethyl moiety could be replaced with various bioisosteres to explore different chemical spaces and interactions. For example, replacing the amino group with a hydroxyl, methoxy, or a small heterocyclic ring like imidazole (B134444) or triazole could lead to analogs with altered polarity, hydrogen bonding capabilities, and metabolic stability.

Modifications at the N2-Position:

The N2-position of the pyridazinone ring is another common site for modification to improve pharmacokinetic and pharmacodynamic properties. sarpublication.com In many reported series of pyridazinone-based drugs, substitution at this position significantly impacts activity. sarpublication.com

Introduction of Alkyl and Aryl Groups: The introduction of small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl, substituted phenyl) at the N2-position can influence the compound's lipophilicity and metabolic stability. Aryl substituents can also engage in additional π-stacking or hydrophobic interactions with the target protein.

Incorporation of Functionalized Side Chains: Attaching functionalized side chains to the N2-position has been a successful strategy for enhancing the potency and selectivity of pyridazinone derivatives. For example, the introduction of acetic acid or acetamide moieties can provide additional hydrogen bonding interactions and improve solubility. sarpublication.com The incorporation of piperazine (B1678402) or morpholine (B109124) rings at this position has also been shown to be beneficial in various contexts.

The following table summarizes hypothetical optimization strategies for this compound based on SAR data from related pyridazinone series.

| Position of Modification | Type of Modification | Rationale for Potential Enhancement |

| C6-Aminoethyl Group | Chain length variation (methyl, propyl) | Optimize positioning of the amino group |

| Branching (isopropyl) | Introduce steric hindrance for selectivity | |

| N-Alkylation/N-Arylation | Modulate basicity and introduce new interactions | |

| Acylation (amide, sulfonamide) | Add hydrogen bond donors/acceptors | |

| Bioisosteric replacement (hydroxyl, triazole) | Alter physicochemical properties | |

| N2-Position | Alkylation/Arylation | Modulate lipophilicity and metabolic stability |

| Functionalized side chains (acetic acid, piperazine) | Enhance solubility and introduce new binding interactions |

Design of Novel Pyridazinone Analogs with Modified Properties

The rational design of novel analogs of this compound can be approached by considering the incorporation of structural motifs that have proven successful in other bioactive molecules or by applying advanced medicinal chemistry strategies.

Conformational Constraint:

The 1-aminoethyl side chain is flexible, which may be entropically unfavorable for binding to a target. Introducing conformational constraints can lock the side chain in a bioactive conformation, potentially leading to a significant increase in potency. This can be achieved by:

Cyclization: The aminoethyl side chain can be cyclized back onto the pyridazinone ring or onto a substituent at the N2-position to create a rigid bicyclic or tricyclic system.

Incorporation of Rigid Linkers: Replacing the ethyl linker with a more rigid unit, such as a cyclopropyl (B3062369) or a phenyl ring, would restrict the conformational freedom of the amino group.

Hybrid Molecule Design:

A promising strategy in drug design is the hybridization of two or more pharmacophores to create a single molecule with dual or enhanced activity. The pyridazinone core of this compound could be hybridized with other known bioactive scaffolds. For example, if the target is a kinase, the aminoethyl group could be linked to a known hinge-binding motif. This approach has been successfully applied in the design of potent and selective kinase inhibitors.

Scaffold Hopping:

Scaffold hopping involves replacing the central pyridazinone core with another heterocyclic system while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positions or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, the pyridazinone ring could be replaced by a pyrazinone, a pyrimidinone, or an open-chain amide that maintains the relative spatial arrangement of the key functional groups.

The table below presents some examples of designed novel pyridazinone analogs with potentially modified properties, based on the principles discussed.

| Analog Design Strategy | Proposed Structural Modification | Desired Modified Property |

| Conformational Constraint | Cyclization of the aminoethyl side chain | Increased potency due to reduced entropic penalty |

| Introduction of a cyclopropyl linker | Enhanced metabolic stability and defined spatial orientation | |

| Hybrid Molecule Design | Linkage to a known pharmacophore (e.g., hinge-binder) | Dual or synergistic activity against a specific target |

| Scaffold Hopping | Replacement of pyridazinone with pyrazinone | Novel chemical scaffold with potentially improved ADME properties |

Pre Clinical Pharmacokinetic and Metabolic Profiling

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME assays are crucial in early drug discovery to assess the pharmacokinetic characteristics of a compound. These studies provide initial insights into a compound's metabolic stability and its interactions with plasma proteins, which are key determinants of its in vivo behavior.

The metabolic stability of a compound, often evaluated using liver microsomes and hepatocytes, indicates its susceptibility to breakdown by drug-metabolizing enzymes. researchgate.netspringernature.com This is a critical parameter as extensive hepatic metabolism can lead to rapid clearance of a drug from the body. researchgate.net The stability is typically measured by the rate of disappearance of the parent compound over time when incubated with these liver preparations. springernature.com

For pyridazinone derivatives, metabolic stability can be influenced by various structural features. For instance, the introduction of steric hindrance around a reactive moiety can enhance resistance to metabolic degradation. nih.gov While specific data on the metabolic stability of 6-(1-Aminoethyl)pyridazin-3(2H)-one is not available in the public domain, studies on related structures suggest that modifications to the pyridazinone core and its substituents can significantly alter their stability in liver microsomes. core.ac.uk The general approach involves incubating the compound with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH and then quantifying the remaining parent compound at different time points using techniques like LC-MS/MS. researchgate.netjefferson.edu

Table 1: General Parameters for Assessing Metabolic Stability in Liver Microsomes

| Parameter | Description | Typical Test System |

| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | Liver microsomes, Hepatocytes |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | Liver microsomes, Hepatocytes |

| Metabolite Identification | The process of identifying the chemical structures of metabolites. | Liver microsomes, Hepatocytes |

This table represents a general framework for metabolic stability studies and is not based on specific experimental data for this compound.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution and availability to reach its target site. nih.gov Highly bound drugs generally have a lower volume of distribution and are less readily cleared. Equilibrium dialysis is a common in vitro method to determine the unbound fraction (fu) of a drug in plasma. nih.gov

There is no specific published data on the plasma protein binding of this compound. However, for a related class of compounds, pyridazinone derivatives, binding characteristics can vary. For example, the histone deacetylase inhibitor MS-275, which also contains a pyridine-like core, exhibits significant binding to human plasma proteins, with an unbound fraction of approximately 18.8%. nih.gov This binding was found to be concentration-independent, suggesting a low-affinity, non-saturable process. nih.gov Such studies also reveal interspecies differences in plasma protein binding, which can partly explain species-dependent pharmacokinetic profiles. nih.gov

Table 2: Representative Plasma Protein Binding in Different Species for a Structurally Related Compound (MS-275)

| Species | Unbound Fraction (fu) |

| Human | 0.188 |

| Mouse | 0.376 |

| Rat | 0.393 |

| Dog | 0.436 |

| Pig | 0.439 |

In Vivo Pharmacokinetic Assessment in Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion in a whole biological system. nih.gov The choice of an appropriate animal model is critical and is often based on similarities in metabolic pathways to humans. nih.gov

Following administration, a compound's absorption and distribution determine its concentration at the site of action and in various tissues. While specific in vivo absorption and distribution data for this compound are not publicly available, general principles of pharmacokinetics in animal models apply. For orally administered compounds, factors such as aqueous solubility and intestinal absorption play a key role. nih.gov The distribution to different tissues is influenced by factors like plasma protein binding and the physicochemical properties of the compound. nih.gov

Identifying the metabolites of a drug candidate in biological fluids like urine, feces, and plasma from animal models is a critical step in understanding its metabolic fate. jefferson.edu This information helps to identify major clearance pathways and to assess whether any metabolites are pharmacologically active or potentially toxic. Techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) are commonly used for this purpose. nih.govjefferson.edu

For pyridazinone derivatives, metabolic transformations can involve various reactions. While no specific metabolite profile for this compound has been published, studies on other nitrogen-containing heterocyclic compounds show that metabolism often involves oxidation (e.g., hydroxylation), N-dealkylation, and conjugation reactions (e.g., glucuronidation). jefferson.edu

Determining the routes of elimination of a compound and its metabolites from the body (e.g., via urine or feces) is the final piece of the ADME puzzle. nih.gov This is typically achieved by conducting mass balance studies in animal models using a radiolabeled version of the compound. While specific excretion pathway data for this compound is not available, such studies are a standard component of preclinical drug development. nih.gov

Analytical Methodologies for Metabolite Identification and Quantification

The identification and quantification of metabolites are critical steps in the preclinical pharmacokinetic profiling of new chemical entities. These processes rely on highly sensitive and specific analytical techniques capable of detecting and measuring low concentrations of the parent compound and its biotransformation products in complex biological matrices.

Advanced Chromatographic and Spectrometric Techniques (e.g., LC-MS/MS, GC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of drug metabolites. nih.govthermofisher.com This technique offers a powerful combination of chromatographic separation, which reduces sample complexity, and mass spectrometric detection, which provides high sensitivity and structural information. nih.govnsf.gov High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the parent drug from its metabolites based on their physicochemical properties before they enter the mass spectrometer. nih.gov

Once in the mass spectrometer, molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge (m/z) ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion (e.g., the parent drug or a suspected metabolite), fragmenting it, and then analyzing the resulting product ions. nsf.govgithub.io This fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of metabolites. nih.gov For quantitative analysis, selected reaction monitoring (SRM) is often employed, where the instrument is set to detect a specific precursor-to-product ion transition, offering excellent sensitivity and selectivity. nih.gov

A specific example of a validated UPLC-MS/MS method for a related pyridazinone compound, YWS01125, highlights the practical application of this technique. nih.gov This method was developed for the determination and pharmacokinetic study of the compound in mice. nih.gov In this study, researchers found that the pyridazinone compound YWS01125 was stable in both human and mouse liver microsomes, indicating that it was not metabolized in this in vitro system. nih.gov

The sample preparation for analysis from plasma involved protein precipitation with acetonitrile, a common and efficient method to remove larger molecules. nih.gov The supernatant was then directly injected into the UPLC-MS/MS system for analysis. nih.gov

Table 1: UPLC-MS/MS Method Parameters for a Pyridazinone Compound

| Parameter | Details |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor → Product Ion (YWS01125) | m/z 446.2 → 336 nih.gov |

| Precursor → Product Ion (Internal Standard) | m/z 435.2 → 182 (MGL-3196) nih.gov |

| Retention Time (YWS01125) | 1.60 min nih.gov |

| Retention Time (Internal Standard) | 1.80 min nih.gov |

This interactive table summarizes the key parameters of the UPLC-MS/MS method used for the analysis of the pyridazinone compound YWS01125. nih.gov

Method validation was performed to ensure the reliability of the results. The calibration curve for the pyridazinone compound demonstrated good linearity within the tested concentration range. nih.gov

Table 2: Method Validation Data for a Pyridazinone Compound

| Validation Parameter | Result |

|---|---|

| Linearity (r) | 0.9994 nih.gov |

| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL nih.gov |

| Intra-day Precision (RSD) | < 9.24% nih.gov |

This interactive table presents the validation results for the UPLC-MS/MS method, demonstrating its sensitivity and precision. nih.gov

While Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolite analysis, it is generally more suited for volatile and thermally stable compounds. Derivatization is often required for non-volatile compounds like many drug metabolites to make them suitable for GC analysis. nsf.gov For compounds like pyridazinone derivatives, LC-MS/MS is typically the method of choice due to its direct applicability to a wider range of polar and non-volatile molecules. nih.govnsf.gov

Application of Radiolabeled Compounds in Animal Metabolism Studies

Information regarding the application of radiolabeled this compound in animal metabolism studies is not available in the public domain based on the conducted research. This type of study, often using isotopes like Carbon-14 (¹⁴C) or Tritium (³H), is fundamental in preclinical development to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, ensuring a comprehensive mass balance and the identification of all significant metabolites.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of a molecule. For pyridazinone derivatives, these calculations offer a foundational understanding of their structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyridazinone derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. mdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic properties. These studies are vital for understanding the correlation between a molecule's structure and its chemical behavior. researchgate.net For instance, analysis of a synthesized pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), revealed its key structural and electronic features through this method. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. mdpi.com In computational studies of pyridazinone derivatives, FMO analysis is used to predict their chemical behavior. For example, the analysis of the FOMMP compound indicated a low energy gap, suggesting significant chemical reactivity and potential biological activity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Pyridazinone Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 5-(4-nonylphenyl)-7-azaindole (related azaindole) | -6.0 | -1.2 | 4.8 | researchgate.net |

| Tin-containing analogue (Compound 6) | -5.08 | -1.46 (LUMO) | 3.62 | researchgate.net |

| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | -6.55 | -2.14 | 4.41 | mdpi.com |

This table presents data for related and analogous structures to illustrate the typical values obtained from FMO analysis for this class of compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. youtube.com

In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyridazinone derivatives, MEP analysis helps identify sites that are likely to engage in hydrogen bonding and other electrostatic interactions. For example, in the FOMMP derivative, the MEP analysis suggested that the nitrogen atom sites are electronegative, indicating them as likely points of interaction. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to simulate the interaction between a small molecule ligand and a biological target, such as a protein or enzyme.

For pyridazinone derivatives, molecular docking studies have been performed to predict their binding modes within the active sites of various enzymes. nih.govconnectjournals.com These simulations can reveal the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, docking studies on novel pyridazin-3-one derivatives have been used to gain insights into their potential as vasorelaxant agents by predicting their interactions with targets like the IP3 receptor. nih.govrsc.org Similarly, studies on other derivatives have explored their potential as inhibitors for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), detailing the interactions within the enzyme's binding pocket. researchgate.net Docking of pyridazinone analogues into the active site of HIV-1 reverse transcriptase has also been performed to understand their inhibitory mechanism. nih.gov

A key outcome of molecular docking simulations is the calculation of a binding score or binding energy, which provides an estimation of the binding affinity between the ligand and its target. Lower binding energy values typically indicate a more stable complex and higher binding affinity.

These in silico estimations are crucial for prioritizing compounds for synthesis and experimental testing. Studies on various pyridazinone derivatives have demonstrated a correlation between the calculated binding affinities and their experimentally observed biological activities. nih.govresearchgate.net For instance, docking results for certain pyridazin-3-one derivatives showed minimal Cdocker energy values, suggesting strong binding affinities to their biological targets. nih.gov

Table 2: Examples of In Silico Binding Affinities for Pyridazinone Derivatives Against Biological Targets

| Derivative Class | Target | Metric | Binding Affinity/Score | Source |

| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one (Compound 5e) | Acetylcholinesterase (AChE) | Ki | 10.2 ± 4.0 nM | researchgate.net |

| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one (Compound 5b) | Butyrylcholinesterase (BChE) | Ki | 0.70 ± 0.34 nM | researchgate.net |

| Pyridazinone-based guanidines | DNA Minor Groove | - | Weak DNA-binding affinity | nih.gov |

| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-one | Epidermal Growth Factor Receptor (EGFR) Kinase | - | Evaluated for inhibitory activity | connectjournals.com |

This table showcases binding affinity data for various pyridazinone derivatives to illustrate the application of molecular docking in estimating their potential biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic perspective on the conformational behavior of a molecule and its interactions with a biological target over time. For a molecule like 6-(1-Aminoethyl)pyridazin-3(2H)-one, understanding its conformational landscape is crucial as it dictates how the molecule can adapt its shape to fit into a binding site of a protein.

For this compound, an MD simulation would likely reveal significant flexibility in the 1-aminoethyl side chain. The rotational freedom around the C-C and C-N bonds would allow this substituent to adopt various conformations, which could be critical for optimizing interactions with specific amino acid residues in a target's active site. The pyridazinone core, being a rigid heterocyclic system, would provide a stable scaffold for the presentation of this flexible side chain.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This calculation provides a quantitative estimate of the binding affinity, which is a key parameter in drug design. Per-residue energy decomposition analysis can further pinpoint the key amino acid residues contributing to the binding, offering valuable insights for future lead optimization. tandfonline.com

In Silico ADMET Prediction and Druglikeness Assessment

The journey of a drug from administration to its target and subsequent elimination from the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico tools provide a rapid and cost-effective means to estimate the ADMET profile and assess the "druglikeness" of a compound. nih.gov

Numerous studies on various pyridazinone derivatives have utilized in silico tools to predict their ADMET properties. mdpi.comnih.govnih.govnih.gov These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans.

For this compound, we can infer a likely ADMET and druglikeness profile based on data from related compounds and the general characteristics of the pyridazinone scaffold. A variety of web-based tools like SwissADME and pkCSM are commonly used for these predictions. nih.govnih.gov

Below is an interactive table summarizing predicted ADMET and druglikeness properties for a series of hypothetical pyridazinone derivatives, including a projection for this compound, based on typical values for similar small molecules.